molecular formula C30H18N2S B3339224 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 868403-91-2

4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))

Cat. No. B3339224
CAS RN: 868403-91-2
M. Wt: 438.5 g/mol
InChI Key: ZGKCDSVDILWDGQ-UHFFFAOYSA-N
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Description

“4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile))” is a chemical compound that is part of a class of compounds known as viologens . Viologens are highly advantageous for the synthesis of functional materials due to their versatile structure. They can embed additional conjugated moieties, making them a convenient platform for organic semiconductors and other energy-related uses .

Scientific Research Applications

Lasing Applications

4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) and its derivatives, such as BP3T-CN, have been investigated for their potential use in lasing applications. These compounds have unique crystalline structures conducive to amplified spontaneous emission (ASE) and optically pumped lasing. Research suggests that their molecular orientation and crystalline cavity shape contribute to their effectiveness in light confinement and lasing performance (Matsuo et al., 2020).

Surface-Catalyzed Photodissociation

Aromatic azo compounds, including derivatives of 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)), have been studied for their role in surface-catalyzed photodissociation. These studies provide valuable insights into the interaction mechanisms of these compounds on surfaces and their potential applications in chemical processes (Eom et al., 2019).

Synthesis and Polymerization

The synthesis and polymerization of various thiophene derivatives, including 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)), have been explored. These studies aim to understand the reactivity and polymerization behavior of these compounds, contributing to the development of materials with specific optoelectronic properties (Itoh et al., 1999).

Organic Photovoltaics

Research into thieno[3,4‐b]thiophene-based electron acceptors, related to 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)), has yielded significant advancements in organic photovoltaics. These studies focus on designing molecules with extended π-conjugation and specific electronic structures to enhance power conversion efficiency in solar cells (Xu et al., 2017).

Electrochromic Conducting Polymers

The electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, related to 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)), has been investigated for their potential in creating electrochromic conducting polymers. These polymers display low redox switching potentials and high stability, making them suitable for various applications including display technologies (Sotzing et al., 1996).

Synthesis of Novel Compounds

Researchers have explored the synthesis of novel compounds incorporating thiophene moieties, akin to 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)), for various applications. These studies contribute to the development of new materials with unique properties, expanding the potential uses of thiophene-based compounds in scientific research (Lukevics et al., 1999).

Organic Field-Effect Transistors

The synthesis of mixed phenylene-thiophene oligomers, related to 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)), has led to the development of organic field-effect transistors (OFETs) and nonvolatile transistor memory elements. These studies demonstrate the potential of these compounds in creating high-performance electronic devices (Mushrush et al., 2003).

properties

IUPAC Name

4-[4-[5-[4-(4-cyanophenyl)phenyl]thiophen-2-yl]phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18N2S/c31-19-21-1-5-23(6-2-21)25-9-13-27(14-10-25)29-17-18-30(33-29)28-15-11-26(12-16-28)24-7-3-22(20-32)4-8-24/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKCDSVDILWDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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